Cas no 1361722-38-4 (5-Chloro-3-(2,6-dichlorophenyl)picolinaldehyde)

5-Chloro-3-(2,6-dichlorophenyl)picolinaldehyde 化学的及び物理的性質
名前と識別子
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- 5-Chloro-3-(2,6-dichlorophenyl)picolinaldehyde
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- インチ: 1S/C12H6Cl3NO/c13-7-4-8(11(6-17)16-5-7)12-9(14)2-1-3-10(12)15/h1-6H
- InChIKey: TUYYQFMYXAGKHL-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC=C(C=1C1=CC(=CN=C1C=O)Cl)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 267
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 30
5-Chloro-3-(2,6-dichlorophenyl)picolinaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A023023753-250mg |
5-Chloro-3-(2,6-dichlorophenyl)picolinaldehyde |
1361722-38-4 | 97% | 250mg |
$741.20 | 2022-04-03 | |
Alichem | A023023753-500mg |
5-Chloro-3-(2,6-dichlorophenyl)picolinaldehyde |
1361722-38-4 | 97% | 500mg |
$960.40 | 2022-04-03 | |
Alichem | A023023753-1g |
5-Chloro-3-(2,6-dichlorophenyl)picolinaldehyde |
1361722-38-4 | 97% | 1g |
$1,797.60 | 2022-04-03 |
5-Chloro-3-(2,6-dichlorophenyl)picolinaldehyde 関連文献
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Naresh Shakya,Chandra Pokhrel,Scott D. Bunge,Satyendra Kumar,Brett D. Ellman,Robert J. Twieg J. Mater. Chem. C, 2014,2, 256-271
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
5-Chloro-3-(2,6-dichlorophenyl)picolinaldehydeに関する追加情報
Research Brief on 5-Chloro-3-(2,6-dichlorophenyl)picolinaldehyde (CAS: 1361722-38-4): Recent Advances and Applications
The compound 5-Chloro-3-(2,6-dichlorophenyl)picolinaldehyde (CAS: 1361722-38-4) has recently emerged as a key intermediate in pharmaceutical and agrochemical research. This heterocyclic aldehyde derivative has shown significant potential in the synthesis of novel bioactive molecules, particularly in the development of kinase inhibitors and antimicrobial agents. Recent studies have focused on its unique structural features, which combine a chlorinated pyridine core with an aromatic aldehyde functionality, making it a versatile building block for medicinal chemistry applications.
In 2023, researchers at the University of Cambridge published a breakthrough study in Journal of Medicinal Chemistry demonstrating the compound's utility in synthesizing potent JAK2 inhibitors. The team utilized 5-Chloro-3-(2,6-dichlorophenyl)picolinaldehyde as a crucial intermediate in their multi-step synthesis, achieving unprecedented selectivity profiles. The research highlighted the compound's stability under various reaction conditions and its ability to introduce specific steric and electronic properties into the final drug candidates.
Further investigations by a collaborative team from MIT and Novartis have explored the compound's role in developing new antifungal agents. Their work, published in Bioorganic & Medicinal Chemistry Letters, revealed that derivatives synthesized from 1361722-38-4 showed remarkable activity against Candida auris, a multidrug-resistant fungal pathogen. The aldehyde functionality proved particularly valuable for subsequent Schiff base formation, enabling rapid structure-activity relationship studies.
Recent patent filings (WO2023187567, US2023029502) have disclosed innovative synthetic routes to 5-Chloro-3-(2,6-dichlorophenyl)picolinaldehyde, addressing previous challenges in large-scale production. These advancements have significantly improved yield (up to 78%) and purity (>99.5%), making the compound more accessible for industrial applications. The optimized procedures employ novel palladium-catalyzed coupling reactions, representing a substantial improvement over traditional methods.
Ongoing research at several pharmaceutical companies is investigating the compound's potential in targeted protein degradation (PROTACs) and covalent inhibitor design. Preliminary results suggest that the 2,6-dichlorophenyl moiety provides optimal hydrophobic interactions with protein binding pockets, while the aldehyde group serves as an effective handle for bioconjugation. These developments position 1361722-38-4 as a valuable tool in modern drug discovery paradigms.
From a safety perspective, recent toxicological assessments have confirmed the compound's favorable profile when handled under standard laboratory conditions. However, researchers emphasize the importance of proper personal protective equipment due to the compound's potential skin sensitization properties. Stability studies indicate that the aldehyde remains stable for at least 12 months when stored under nitrogen at -20°C.
The commercial availability of 5-Chloro-3-(2,6-dichlorophenyl)picolinaldehyde has expanded significantly in the past year, with multiple suppliers now offering the compound at various purity grades. Current market analysis suggests growing demand from both academic and industrial sectors, particularly for applications in oncology and infectious disease research. Pricing remains competitive, reflecting improved manufacturing efficiencies.
Looking forward, experts anticipate increased utilization of this building block in fragment-based drug discovery and DNA-encoded library synthesis. Its unique combination of reactivity and stability makes it particularly suitable for these cutting-edge approaches. Several research groups are currently exploring its incorporation into macrocyclic compounds, potentially opening new avenues in peptide mimetic drug development.
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